2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core . The reaction conditions can be optimized to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and scalability of the process. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring, where nucleophiles replace hydrogen atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions
Major Products Formed
Oxidation: 2-Carboxypyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Reduction: 2-Hydroxymethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of fluorescent probes and materials for optical applications
Mechanism of Action
The mechanism of action of 2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, where the compound affects the downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with comparable properties and uses.
Imidazo[1,2-a]pyrimidine: Shares structural similarities and is used in similar research applications
Uniqueness
2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both formyl and carboxylic acid groups allows for diverse chemical modifications and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C8H5N3O3 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
2-formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-3-7-9-2-1-6(8(13)14)11(7)10-5/h1-4H,(H,13,14) |
InChI Key |
ORZYHYCEYNYSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C=O)N=C1)C(=O)O |
Origin of Product |
United States |
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